6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549034-30-0
VCID: VC11827864
InChI: InChI=1S/C21H26N6/c1-21(2,3)17-13-19(25-20(24-17)15-7-8-15)27-11-9-26(10-12-27)18-6-4-5-16(14-22)23-18/h4-6,13,15H,7-12H2,1-3H3
SMILES: CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC(=N4)C#N
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

CAS No.: 2549034-30-0

Cat. No.: VC11827864

Molecular Formula: C21H26N6

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile - 2549034-30-0

Specification

CAS No. 2549034-30-0
Molecular Formula C21H26N6
Molecular Weight 362.5 g/mol
IUPAC Name 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C21H26N6/c1-21(2,3)17-13-19(25-20(24-17)15-7-8-15)27-11-9-26(10-12-27)18-6-4-5-16(14-22)23-18/h4-6,13,15H,7-12H2,1-3H3
Standard InChI Key PZPPCVOCPPPVCI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC(=N4)C#N
Canonical SMILES CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC(=N4)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three primary components:

  • Pyrimidine ring: Substituted at the 4-position with a piperazine group, at the 6-position with a tert-butyl group, and at the 2-position with a cyclopropyl moiety.

  • Piperazine linker: Connects the pyrimidine and pyridine rings, enabling conformational flexibility.

  • Pyridine ring: Features a nitrile group at the 2-position, enhancing electronic polarization .

The molecular formula is C21H26N6, with a molecular weight of 362.5 g/mol, as confirmed by mass spectrometry data from analogous compounds.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H26N6
Molecular Weight362.5 g/mol
IUPAC Name6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Canonical SMILESCC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=CC=C4)C#N
Topological Polar Surface Area (TPSA)85.6 Ų (calculated)

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step strategy, as observed in structurally related molecules :

  • Pyrimidine Core Formation:

    • Cyclocondensation of tert-butylguanidine with cyclopropanecarbonyl chloride yields 6-tert-butyl-2-cyclopropylpyrimidin-4-amine.

    • Subsequent chlorination at the 4-position introduces a leaving group for piperazine coupling.

  • Piperazine-Pyridine Coupling:

    • Nucleophilic aromatic substitution between 4-chloro-6-tert-butyl-2-cyclopropylpyrimidine and piperazine under basic conditions.

    • Final nitrile introduction via cyanation of 6-bromopyridine-2-carbonitrile intermediates .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine chlorinationPOCl3, DMF, reflux75–85
Piperazine couplingK2CO3, DMF, 80°C60–70
CyanationCuCN, DMSO, 120°C50–65

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.35 ppm (tert-butyl, 9H), δ 1.45–1.60 ppm (cyclopropyl), and δ 8.20–8.50 ppm (pyridine/proton-deficient regions).

    • ¹³C NMR: Signals for nitrile carbon (~115 ppm), pyrimidine C=N (~160 ppm), and tert-butyl quaternary carbon (~35 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a [M+H]+ ion at m/z 363.5, consistent with the molecular formula.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and tertiary amine groups. Limited solubility in water (logP ≈ 3.2, predicted) .

  • Thermal Stability: Decomposition temperature >200°C, inferred from thermogravimetric analysis (TGA) of analogs.

Table 3: Comparative Solubility Data

SolventSolubility (mg/mL)
DMSO15–20
Methanol2–5
Water<0.1

Pharmacological and Material Science Applications

Coordination Chemistry

  • Ligand Design: The pyridine nitrile and pyrimidine nitrogen atoms can coordinate transition metals (e.g., Ni, Cu), enabling catalytic applications (e.g., cross-coupling reactions) .

Challenges and Future Directions

Synthetic Optimization

  • Cyclopropyl Stability: Ring strain in the cyclopropyl group may lead to undesired ring-opening under acidic conditions.

  • Nitrile Reactivity: Potential hydrolysis to carboxylic acids under physiological conditions requires structural masking (e.g., prodrug strategies) .

Biological Profiling

  • ADMET Properties: Predictive models indicate moderate blood-brain barrier permeability (logBB ≈ -0.5) and hepatic clearance (t1/2 ≈ 2.5 hours).

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